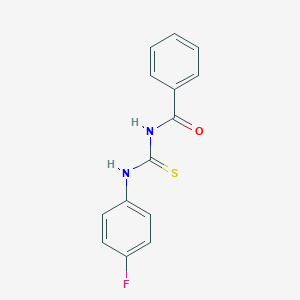

N-benzoyl-N'-(4-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBYQPBSPJYQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356948 | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-07-5 | |

| Record name | NSC68301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Characterization

The synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea is typically achieved through a multi-step process. A common method involves the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ benzoyl isothiocyanate intermediate. nih.gov This intermediate is then reacted with 4-fluoroaniline (B128567) to yield the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FN₂OS nih.gov |

| Molecular Weight | 274.32 g/mol nih.gov |

| IUPAC Name | N-[(4-fluorophenyl)carbamothioyl]benzamide nih.gov |

Crystal Structure and Spectral Analysis

The molecular structure of N-benzoyl-N'-(4-fluorophenyl)thiourea has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the compound crystallizes in the triclinic space group, with two independent molecules (A and B) in the asymmetric unit exhibiting different conformations. nih.gov Both molecules feature an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of the structure. nih.gov In the crystal packing, pairs of molecules are linked by N—H⋯S hydrogen bonds. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic nih.gov |

| Space group | P-1 nih.gov |

| a (Å) | 9.6265 (4) nih.gov |

| b (Å) | 11.1329 (4) nih.gov |

| c (Å) | 13.8252 (5) nih.gov |

| α (°) | 110.646 (3) nih.gov |

| β (°) | 100.708 (3) nih.gov |

| γ (°) | 102.762 (3) nih.gov |

| Volume (ų) | 1294.58 (9) nih.gov |

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy reveals characteristic stretching bands for the N-H, C=O, and C=S functional groups. nih.govpreprints.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the proposed structure. preprints.org

Biological Activities and Applications

Conventional Synthetic Pathways

Conventional methods for synthesizing this compound typically involve multi-step processes that have been well-documented in chemical literature. These pathways are reliable and have been used to produce a wide array of thiourea (B124793) derivatives.

Douglas Dain's Method: Reaction of Acyl Chlorides with Thiocyanate (B1210189) Salts Followed by Amines

A widely recognized and frequently utilized conventional method for the synthesis of N-acylthioureas is what can be referred to as the Douglas Dain's method. This approach involves the reaction of an acyl chloride with a thiocyanate salt to generate an acyl isothiocyanate in situ. This reactive intermediate is then immediately treated with a primary amine to yield the desired N,N'-disubstituted thiourea. nih.gov

The general mechanism for this method involves two key steps:

Formation of the Acyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a dry solvent like acetone (B3395972). This reaction leads to the formation of benzoyl isothiocyanate.

Reaction with an Amine: The in situ generated benzoyl isothiocyanate is then reacted with 4-fluoroaniline (B128567). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of this compound.

This method is popular due to its use of readily available starting materials and its broad applicability to a variety of amines and acyl chlorides.

Synthesis via In Situ Generated Acyl Isothiocyanates

The synthesis of this compound is commonly achieved through a one-pot reaction involving the in situ generation of benzoyl isothiocyanate. This method is efficient as it avoids the isolation of the often-unstable isothiocyanate intermediate.

In a typical procedure, benzoyl chloride is treated with ammonium thiocyanate in a suitable solvent, such as acetone. The reaction mixture is typically heated to facilitate the formation of benzoyl isothiocyanate. After the formation of the intermediate, 4-fluoroaniline is added to the reaction mixture. The subsequent nucleophilic addition of the amine to the isothiocyanate, followed by work-up, affords the this compound product. For instance, a similar compound, N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, was synthesized by refluxing 4-chlorobenzoyl chloride, ammonium thiocyanate, and 3-fluoroaniline (B1664137) in acetone for two hours, resulting in a high yield of 89.2%. nih.gov

Detailed research findings for a representative conventional synthesis of a similar compound are presented in the table below:

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |

| 4-chlorobenzoyl chloride, 3-fluoroaniline | Ammonium thiocyanate, Acetone | Reflux, 2 hours | 89.2 | nih.gov |

| 2-(4-ethylphenoxymethyl)benzoyl chloride, various fluoro-anilines | Ammonium thiocyanate, Acetone | Reflux | Good | researchgate.net |

Advanced and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods.

The synthesis of this compound and its analogs can be effectively carried out using microwave irradiation. In a typical microwave-assisted procedure, the reactants (benzoyl chloride, ammonium thiocyanate, and 4-fluoroaniline) are mixed in a suitable solvent, often in smaller quantities than in conventional methods, and subjected to microwave heating for a short period. For example, the microwave-assisted synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea was completed in just 3-5 minutes with yields ranging from 78-83%. This represents a significant improvement over the hours of refluxing often required in conventional methods.

The table below summarizes findings from the microwave-assisted synthesis of a similar compound:

| Starting Materials | Solvent | Microwave Power | Reaction Time (minutes) | Yield (%) | Reference |

| N-(p-chlorophenyl)-N'-benzoyl thiourea | Methanol (drops) | - | 3-5 | 78-83 |

Ultrasonic-Assisted Synthesis Techniques

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to induce cavitation in the reaction medium. The formation and collapse of these cavitation bubbles generate localized high temperatures and pressures, which can significantly enhance reaction rates and yields.

The application of ultrasound has been shown to be effective in the synthesis of thiourea derivatives. In an ultrasonic-assisted synthesis of N-naphthoyl thiourea derivatives, a related class of compounds, the use of ultrasonic irradiation led to improved yields and reduced reaction times compared to silent reactions. nih.gov The optimization of reaction parameters such as solvent, temperature, and sonication intensity is crucial for achieving the best results. For the synthesis of this compound, a similar approach could be employed, where a mixture of the reactants is subjected to ultrasonic irradiation in a suitable solvent. This method offers a milder alternative to high temperatures and can often be performed at room temperature.

The following table presents data from the optimization of an ultrasonic-assisted synthesis of a related thiourea derivative:

| Solvent | Temperature (°C) | Reaction Time (minutes) | Yield (%) | Reference |

| Acetonitrile (B52724) | 23 | 25 | 87 | mdpi.com |

| Ethanol (B145695) | 40 | 25 | 87 | mdpi.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing costs and environmental impact. Several strategies can be employed to enhance the yield of this compound.

One effective strategy is the use of a phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB). In the synthesis of N-acyl thiourea derivatives, the use of a PTC can significantly improve the reaction rate and yield, especially in heterogeneous reaction mixtures. For instance, the yield of an N-acyl thiourea derivative was improved from 41% to 76% with the use of TBAB as a phase-transfer catalyst. mdpi.com

The choice of solvent also plays a crucial role. While acetone is commonly used, exploring other solvents may lead to improved outcomes. For example, in the ultrasonic-assisted synthesis of N-naphthoyl thioureas, acetonitrile was found to be an optimal solvent. nih.gov

Design Principles for Structural Modification and Derivatization of this compound

The core structure of this compound features several key components that can be systematically altered: the benzoyl ring, the N-H protons of the thiourea bridge, and the 4-fluorophenyl ring.

Modification of the Benzoyl Ring:

Modification of the Thiourea Bridge:

The thiourea moiety itself is a critical pharmacophore. The N-H protons can participate in hydrogen bonding, which is often a key interaction in biological systems. While direct modification of the thiourea bridge is less common, its conformational flexibility, influenced by the flanking aromatic rings, plays a role in its interaction with target molecules.

Modification of the 4-Fluorophenyl Ring:

The fluorine atom on the phenyl ring is a particularly interesting feature. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The position and number of fluorine atoms on this ring can be varied to optimize these properties. For instance, derivatives with multiple fluorine substitutions have been synthesized to explore the impact on their biological profiles. nih.gov

Furthermore, the 4-fluorophenyl ring can be replaced with other aromatic or heterocyclic systems to explore a wider chemical space and potentially discover novel activities.

The following table summarizes some of the key design considerations and their potential impact on the properties of this compound derivatives.

| Structural Modification | Rationale | Potential Impact |

| Introduction of substituents on the benzoyl ring | Modulate electronic and steric properties | Altered biological activity and target specificity |

| Variation of the number and position of fluorine atoms | Enhance metabolic stability and binding affinity | Improved pharmacokinetic and pharmacodynamic properties |

| Replacement of the phenyl rings with other aryl or heteroaryl groups | Explore new chemical space and interactions | Discovery of novel biological activities |

In silico methods, such as molecular docking, are increasingly being used to guide the design of new derivatives. These computational techniques can predict how a modified molecule might interact with a specific biological target, allowing for a more rational approach to drug design.

Spectroscopic Elucidation and Confirmation of Molecular Structure

The structural framework of this compound has been pieced together and verified through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a window into the molecular level, identifying the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

While specific NMR spectra for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of closely related N-benzoyl-N'-phenylthiourea derivatives. nih.gov In such compounds, the protons of the N-H groups typically appear as distinct signals in the downfield region of the ¹H NMR spectrum. One N-H proton, involved in an intramolecular hydrogen bond, is expected to resonate at a chemical shift between δ 12.14 and 12.59 ppm, while the other N-H proton signal is anticipated in the range of δ 11.56 to 12.14 ppm. nih.gov The downfield appearance of these signals is attributed to resonance effects and hydrogen bonding within the molecule. nih.gov

In the ¹³C NMR spectrum, the carbonyl (C=O) carbon is expected to produce a signal in the range of δ 169.75–170.61 ppm. nih.gov The thiocarbonyl (C=S) carbon characteristically appears further downfield, with signals observed between δ 179.06 and 182.27 ppm for similar structures. nih.gov The aromatic carbons of the benzoyl and 4-fluorophenyl rings would exhibit a series of signals in the aromatic region of the spectrum, with their precise shifts influenced by the electronic effects of their respective substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-benzoyl-N'-arylthiourea derivatives, characteristic stretching vibrations are observed that confirm the presence of key structural motifs. The N-H stretching vibrations typically appear as sharp, medium-intensity bands in the region of 3401 cm⁻¹. nih.gov A less intense stretching band for the thioamide group is generally found between 3155 and 3183 cm⁻¹. nih.gov

A strong absorption band corresponding to the C=O stretching vibration is characteristically observed in the range of 1676–1695 cm⁻¹. nih.gov The position of this band at a lower wavenumber than a typical carbonyl group (around 1730 cm⁻¹) is indicative of the presence of an intramolecular hydrogen bond involving the carbonyl oxygen. nih.govjppres.com Furthermore, the presence of the fluorine atom is confirmed by C-F stretching bands, which are expected to appear in the region of 1013–1079 cm⁻¹. nih.gov A band that can likely be attributed to the thioamide group is also observed between 1374 and 1392 cm⁻¹. nih.gov

Crystallographic Studies of this compound

Single-crystal X-ray diffraction (XRD) analysis has provided a definitive and high-resolution view of the molecular structure of this compound, revealing precise details about its crystal packing, molecular geometry, and intramolecular interactions.

Single-Crystal X-ray Diffraction (XRD) Analysis

The crystallographic data for this compound, with the chemical formula C₁₄H₁₁FN₂OS, has been meticulously determined. The analysis revealed the presence of two independent molecules (referred to as Molecule A and Molecule B) in the asymmetric unit, each exhibiting a different conformation.

The crystal structure of this compound was determined to belong to the triclinic crystal system, with the space group Pī . The unit cell parameters were found to be as follows:

| Parameter | Value |

| a | 9.6265 (4) Å |

| b | 11.1329 (4) Å |

| c | 13.8252 (5) Å |

| α | 110.646 (3)° |

| β | 100.708 (3)° |

| γ | 102.762 (3)° |

| Volume | 1294.58 (9) ų |

| Z | 4 |

Table 1: Crystal data and structure refinement for this compound.

The XRD analysis provided a detailed picture of the bond lengths and angles within the two distinct conformations of this compound. Both molecules feature an intramolecular N—H⋯O hydrogen bond, which results in the formation of a stable S(6) ring motif.

The conformational differences between Molecule A and Molecule B are evident in the dihedral angles between the central thiourea group and the attached phenyl and fluorobenzene (B45895) rings. In Molecule A, these dihedral angles are 28.77 (8)° and 41.82 (8)°, respectively, with a dihedral angle of 70.02 (9)° between the two aromatic rings. In contrast, Molecule B displays corresponding dihedral angles of 8.46 (8)° and 47.78 (8)°, and the angle between the ring planes is 52.99 (9)°.

In the crystal structure, these two conformers are linked together as A+B dimers through pairs of N—H⋯S hydrogen bonds, creating R₂²(8) loops.

Below are selected bond lengths and angles for both molecules, providing a quantitative look at their geometries.

Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| S1A—C8A | 1.670(2) | S1B—C8B |

| F1A—C4A | 1.359(2) | F1B—C4B |

| O1A—C7A | 1.229(2) | O1B—C7B |

| N1A—C8A | 1.340(2) | N1B—C8B |

| N1A—C1A | 1.425(2) | N1B—C1B |

| N2A—C8A | 1.401(2) | N2B—C8B |

| N2A—C7A | 1.378(2) | N2B—C7B |

| C7A—C9A | 1.494(3) | C7B—C9B |

Table 2: Selected bond lengths for the two conformers of this compound.

Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| N1A—C8A—N2A | 114.71(15) | N1B—C8B—N2B |

| N1A—C8A—S1A | 124.99(14) | N1B—C8B—S1B |

| N2A—C8A—S1A | 120.30(13) | N2B—C8B—S1B |

| O1A—C7A—N2A | 122.04(17) | O1B—C7B—N2B |

| O1A—C7A—C9A | 120.67(17) | O1B—C7B—C9B |

| N2A—C7A—C9A | 117.28(16) | N2B—C7B—C9B |

| C8A—N1A—C1A | 126.98(16) | C8B—N1B—C1B |

| C7A—N2A—C8A | 126.35(15) | C7B—N2B—C8B |

Table 3: Selected bond angles for the two conformers of this compound.

Conformational Preferences and Dihedral Angle Analysis within the Molecular Framework

The crystal structure of this compound reveals the presence of two distinct molecules (A and B) in the asymmetric unit, each exhibiting different conformations. nih.gov This variation underscores the molecule's conformational flexibility.

In molecule A, the dihedral angle between the central thiourea group and the phenyl ring is 28.77 (8)°, while the angle with the fluorobenzene ring is 41.82 (8)°. The two aromatic rings are twisted with respect to each other, with a dihedral angle of 70.02 (9)°. nih.gov

Molecule B displays a different spatial arrangement. The dihedral angle between the thiourea core and the phenyl ring is significantly smaller at 8.46 (8)°, whereas the angle with the fluorobenzene ring is 47.78 (8)°. The dihedral angle between the two aryl planes in molecule B is 52.99 (9)°. nih.gov

Characterization of Intramolecular Hydrogen Bonding Networks (N–H⋯O, N–H⋯S)

A prominent feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond of the N–H⋯O type. nih.gov This interaction occurs between the amide proton (N-H) and the carbonyl oxygen atom, forming a stable six-membered ring, often denoted as an S(6) ring. nih.gov Both independent molecules (A and B) in the asymmetric unit exhibit this intramolecular hydrogen bond. nih.gov This type of hydrogen bond is a common feature in N-benzoylthiourea derivatives and plays a significant role in stabilizing the molecular conformation. asianpubs.org

Investigation of Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonds, π–π Stacking, C–H⋯π Interactions)

In the crystalline state, this compound molecules engage in a variety of intermolecular interactions that dictate their packing and the formation of a supramolecular assembly.

The most significant of these are intermolecular hydrogen bonds. Specifically, pairs of N–H⋯S hydrogen bonds link molecules A and B, creating dimers. nih.gov These dimers are characterized by an R2(2)(8) graph-set motif, a common feature in the crystal structures of thiourea derivatives. nih.gov

In addition to these strong hydrogen bonds, other weaker interactions are also at play. While not explicitly detailed for this specific compound in the provided search results, related structures exhibit C–H⋯O and C–H⋯S hydrogen bonds, which contribute to the formation of one-dimensional chains and more complex three-dimensional networks. nih.gov The interplay of these various hydrogen bonds is crucial in directing the self-assembly of the molecules in the solid state. mersin.edu.tr

Insights into Crystal Packing and Lattice Dynamics

The crystal packing of this compound is a direct consequence of the intermolecular forces discussed previously. The formation of A+B dimers via N–H⋯S hydrogen bonds is the primary organizational motif. nih.gov These dimers then arrange themselves in the crystal lattice, influenced by weaker interactions, to achieve an energetically favorable packing.

The compound crystallizes in the triclinic space group P-1. nih.gov The presence of two conformationally distinct molecules in the asymmetric unit leads to a more complex packing arrangement than if only one conformation were present. This complexity can influence the physical properties of the crystal.

The study of crystal packing provides insights into the arrangement of molecules in a crystalline solid, which in turn governs the material's physical properties. saip.org.za Techniques like X-ray diffraction are essential for elucidating these detailed three-dimensional arrangements. saip.org.za

Theoretical and Computational Structural Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Assessment of Energetic Stability

While specific DFT calculation results for this compound were not found in the provided search results, this computational method is widely used to complement experimental data for thiourea derivatives. DFT calculations allow for the optimization of the molecular geometry in the gas phase, providing insights into the most stable conformation of an isolated molecule.

These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental X-ray diffraction data. This comparison helps in understanding the effects of intermolecular interactions in the solid state on the molecular structure.

Furthermore, DFT can be used to calculate the energetic stability of different possible conformers of the molecule, helping to rationalize why certain conformations are preferred over others. For instance, the relative energies of the syn and anti conformers with respect to the C=S and C=O bonds can be determined. The calculations can also provide information on the strength of intramolecular hydrogen bonds by analyzing the electron density distribution and calculating the bond energies.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic character of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Key to this is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of its Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energy Gaps:

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy levels indicate a stronger electron-donating capacity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy levels suggest a greater electron-accepting propensity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. |

Molecular Electrostatic Potential (MEP) Surfaces:

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

In a typical MEP map for a benzoylthiourea (B1224501) derivative, the regions of negative potential (usually colored in shades of red and yellow) are located around the electronegative atoms, primarily the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (depicted in blue) are found around the hydrogen atoms, particularly the N-H protons of the thiourea moiety, making them likely sites for nucleophilic attack. The aromatic rings exhibit a more neutral potential (often shown in green), though the fluorine atom on the phenyl ring will induce some polarization. The MEP surface provides a clear visual representation of the molecule's reactivity landscape.

Exploration of Conformational Flexibility and Steric Hindrance Effects

The three-dimensional structure of this compound is not rigid; it possesses considerable conformational flexibility due to the rotation around several single bonds. The most significant rotations occur around the C-N bonds of the thiourea backbone.

Crystallographic studies have revealed that this compound can exist in different conformations in the solid state. The asymmetric unit of its crystal structure has been found to contain two distinct molecules, designated as A and B, which differ in their dihedral angles.

Molecule A: The dihedral angles between the central thiourea group and the phenyl and fluorobenzene rings are approximately 28.77° and 41.82°, respectively. The angle between the two aromatic rings is about 70.02°.

Molecule B: The corresponding dihedral angles are 8.46°, 47.78°, and 52.99°.

This conformational polymorphism is a clear indicator of the molecule's flexibility. Both conformers are stabilized by an intramolecular N-H···O hydrogen bond, which forms a pseudo-six-membered ring. This intramolecular interaction imparts a degree of planarity to the benzoylthiourea core.

Steric Hindrance:

Steric hindrance plays a crucial role in determining the preferred conformation. The bulky phenyl and 4-fluorophenyl groups restrict free rotation around the C-N bonds. The molecule adopts a conformation that minimizes the steric repulsion between these groups. The trans-cis arrangement of the benzoyl and 4-fluorophenyl groups with respect to the C=S bond is a common feature in related structures, as it alleviates steric strain. The presence of substituents on the aromatic rings can further influence the conformational landscape by introducing additional steric bulk.

Identification of Reactive Sites via Fukui Indices

To provide a more quantitative measure of reactivity at specific atomic sites, Fukui functions can be calculated using DFT. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when the total number of electrons in the molecule changes. Condensed Fukui functions (ƒk) simplify this by assigning a value to each atom (k).

There are three main types of Fukui functions:

ƒk+ : for nucleophilic attack (reactivity towards an electron-donating reagent).

ƒk- : for electrophilic attack (reactivity towards an electron-accepting reagent).

ƒk0 : for radical attack.

For this compound, the atoms with the highest ƒk+ values are the most susceptible to nucleophilic attack, while those with the highest ƒk- values are the most prone to electrophilic attack.

Based on the general electronic properties of the functional groups present, the following predictions can be made, which would be quantifiable through Fukui function calculations:

| Atom | Predicted Reactivity | Corresponding Fukui Function |

| S (thiocarbonyl) | High susceptibility to electrophilic attack | High ƒk- |

| O (carbonyl) | High susceptibility to electrophilic attack | High ƒk- |

| N (thiourea) | Potential sites for electrophilic attack | Moderate ƒk- |

| C (carbonyl) | Susceptible to nucleophilic attack | High ƒk+ |

| C (thiocarbonyl) | Susceptible to nucleophilic attack | High ƒk+ |

The precise values of the Fukui indices would provide a more detailed and ranked order of reactivity for the different atoms within the molecule, confirming and quantifying the qualitative predictions from the MEP analysis.

Ligand Characteristics and Potential Donor Atom Sites

This compound is a multifaceted ligand possessing multiple potential donor atoms, which allows for diverse coordination modes with metal centers. The electronic and structural properties of the ligand itself are fundamental to understanding its behavior in complexation reactions.

Versatility of Sulfur, Nitrogen, and Oxygen as Donor Atoms

The this compound molecule contains three types of potential donor atoms: sulfur, nitrogen, and oxygen. conicet.gov.aruzh.ch The thiocarbonyl group (C=S) provides a soft sulfur donor, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, is expected to form strong bonds with soft metal ions. cardiff.ac.uk The two nitrogen atoms of the thiourea backbone are also potential coordination sites. Furthermore, the carbonyl group (C=O) of the benzoyl moiety introduces a hard oxygen donor atom, which typically coordinates favorably with hard metal ions. conicet.gov.aruzh.ch

This multiplicity of donor sites allows this compound to act as a monodentate, bidentate, or even bridging ligand. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. uzh.chcardiff.ac.uk

Relevance of Thione-Thiol Tautomerism in Coordination Modes

A crucial aspect of the coordination chemistry of this compound is its ability to exist in thione and thiol tautomeric forms. In the solid state and in solution, the thione form, characterized by the C=S double bond, is generally predominant. However, under certain conditions, such as in the presence of a base or upon coordination to a metal ion, the equilibrium can shift towards the thiol form, which contains a C-S single bond and an S-H group.

This tautomerism has a direct impact on the coordination behavior of the ligand. In its thione form, the ligand can coordinate through the sulfur atom. Upon deprotonation of the N-H group adjacent to the benzoyl group, the ligand can act as a bidentate chelating agent, coordinating through the sulfur and oxygen atoms to form a stable six-membered ring with the metal ion. cardiff.ac.uk This S,O-coordination is a common mode for N-acylthiourea derivatives. conicet.gov.ar The deprotonated thiol tautomer can also lead to different coordination patterns.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound is of significant interest for exploring new materials with unique properties. While general synthetic strategies for related benzoylthiourea complexes are well-documented, specific detailed studies on the complexes of this compound with a range of transition metals are not extensively reported in the available literature.

Synthetic Routes for Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Pt(II), Pd(II), Zn(II))

The complexation of this compound with transition metal ions such as Cu(II), Co(II), Ni(II), Pt(II), Pd(II), and Zn(II) can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.tr A common method involves dissolving the ligand in a solvent like ethanol or acetone and adding a solution of the metal salt (e.g., chloride, acetate, or nitrate) in the same or a different solvent. The reaction is often carried out under reflux or at room temperature with stirring. The resulting metal complexes, which are often colored, may precipitate out of the solution and can be isolated by filtration, washed, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can influence the nature of the resulting complex. ksu.edu.tr

Based on studies of similar benzoylthiourea ligands, it is anticipated that this compound would react with these metal ions to form complexes of the type [M(L)2], where L represents the deprotonated ligand, particularly for divalent metal ions like Cu(II), Co(II), Ni(II), and Pd(II). nih.gov

Spectroscopic and Elemental Characterization of Synthesized Metal Complexes

The characterization of newly synthesized metal complexes of this compound would typically involve a combination of spectroscopic techniques and elemental analysis to elucidate their structure and composition.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, C=S, and N-H groups in the IR spectrum of the ligand upon complexation provide strong evidence of coordination. A shift of the ν(C=O) and ν(C=S) bands to lower frequencies is indicative of the coordination of the carbonyl oxygen and thiocarbonyl sulfur atoms to the metal center. The disappearance or shift of the ν(N-H) band can suggest deprotonation of the ligand upon chelation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn(II), Pt(II), Pd(II)). Shifts in the resonance signals of the protons and carbons near the donor atoms upon complexation can provide insights into the coordination sites.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, is characteristic of transition metal complexes.

Elemental Analysis: Elemental analysis (C, H, N, S) is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio.

Single-Crystal X-ray Diffraction of Metal Complexes

The crystal structure of the free ligand, this compound, has been determined. nih.gov It crystallizes in the triclinic space group P-1. The asymmetric unit contains two independent molecules which exhibit different conformations. Both molecules feature an intramolecular N-H···O hydrogen bond, which results in the formation of a pseudo-six-membered ring. In the crystal, the molecules form dimers linked by pairs of N-H···S hydrogen bonds. nih.gov

Detailed single-crystal X-ray diffraction data for the metal complexes of this compound with Cu(II), Co(II), Ni(II), Pt(II), Pd(II), and Zn(II) are not available in the reviewed literature. However, based on studies of complexes with analogous ligands, it is expected that these metals would form square planar or tetrahedral geometries with this compound, often with the ligand acting as a bidentate S,O-donor. nih.govresearchgate.net The precise structural details, however, would require experimental determination.

Determination of Coordination Modes (e.g., Bidentate N,S; Monodentate S)

This compound and its derivatives can coordinate to metal ions in several ways, primarily as a monodentate or bidentate ligand.

Monodentate S-donor: In this mode, the ligand coordinates to the metal center solely through the sulfur atom of the thiocarbonyl group (C=S). This type of coordination has been observed in various metal complexes. uzh.ch

Bidentate N,S-donor: The ligand can also act as a bidentate chelating agent, coordinating through both the nitrogen atom of the benzoyl group and the sulfur atom. This forms a stable six-membered ring with the metal ion. researchgate.net

Bidentate O,S-donor: Another common bidentate mode involves coordination through the oxygen atom of the carbonyl group (C=O) and the sulfur atom of the thiocarbonyl group. This also results in the formation of a stable chelate ring. researchgate.net

The preference for a particular coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are crucial for determining the precise coordination mode in a given complex. researchgate.net For instance, a shift in the stretching frequency of the C=S and C=O bonds in the IR spectrum upon complexation provides evidence for the involvement of sulfur and oxygen atoms in coordination. researchgate.net

Table 1: Coordination Modes of Benzoylthiourea Derivatives with Various Metal Ions

| Metal Ion | Coordination Mode | Reference |

|---|---|---|

| Rhenium(I) | Monodentate S-donor | uzh.ch |

| Rhenium(I), (III), (V) | Bidentate O,S-donor | uzh.ch |

| Nickel(II) | Bidentate O,S-donor | researchgate.net |

| Copper(II) | Bidentate O,S-donor | researchgate.net |

| Cobalt(II) | Bidentate O,S-donor | researchgate.net |

Elucidation of Geometry Around the Central Metal Ion

Common geometries observed for metal complexes with benzoylthiourea derivatives include:

Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II) and Pt(II) when the ligand acts as a bidentate chelating agent. researchgate.netresearchgate.net

Tetrahedral: For some metal ions, a tetrahedral geometry can be adopted.

Octahedral: In cases where the metal ion has a coordination number of six, an octahedral geometry is typically observed. This can occur when two bidentate ligands and two monodentate ligands coordinate to the metal center, or with three bidentate ligands. researchgate.net

Spectroscopic methods such as UV-Vis spectroscopy and magnetic susceptibility measurements can also provide insights into the geometry of the metal complexes.

Table 2: Geometry of Metal Complexes with Benzoylthiourea Derivatives

| Metal Complex Example | Metal Ion | Geometry | Reference |

|---|---|---|---|

| cis-[Ni(L)₂] (L = N,N-diphenyl-N'-(4-chloro-benzoyl)thiourea) | Ni(II) | Square Planar | researchgate.net |

| cis-[Cu(L)₂] (L = N,N-diphenyl-N'-(4-chloro-benzoyl)thiourea) | Cu(II) | Square Planar | researchgate.net |

| cis-[Co(L)₂] (L = N,N-diphenyl-N'-(4-chloro-benzoyl)thiourea) | Co(II) | Square Planar | researchgate.net |

| [M(L)₂Cl₂] (L = 4-methoxy-N-(phenylcarbamothioyl)benzamide) | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | researchgate.net |

Influence of Ligand Conformation on the Overall Complex Architecture

The conformation of the this compound ligand itself plays a significant role in determining the final three-dimensional structure of the metal complex. The free ligand can exist in different conformations due to rotation around the C-N bonds. nih.govnih.gov

The crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea reveals that the molecule can adopt different conformations. nih.gov In the solid state, the molecule often adopts a trans-cis configuration with respect to the positions of the benzoyl and fluorophenyl groups relative to the thiocarbonyl sulfur atom. nih.govnih.gov This conformation is stabilized by an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen atom, forming a pseudo-six-membered ring. nih.govnih.gov

Implications of Metal Complexation for Advanced Material Applications and Catalysis

The complexation of this compound and related benzoylthiourea derivatives with metal ions opens up possibilities for their use in advanced materials and catalysis. The resulting metal complexes often exhibit enhanced properties compared to the free ligands.

Advanced Materials:

Nonlinear Optics: The dissymmetry and extended conjugation in some thiourea derivatives suggest potential for high nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. researchgate.net

Polymers: The incorporation of thiourea metal complexes into polymer matrices can lead to materials with improved properties, such as enhanced tensile strength and thermal stability. researchgate.net

Catalysis:

While the catalytic applications of this compound complexes are still an emerging area of research, related thiourea derivatives and their metal complexes have shown promise in various catalytic reactions. The versatility of the ligand's coordination modes and the ability to tune the electronic and steric properties of the metal center by modifying the ligand structure make them attractive candidates for catalysts in organic synthesis. researchgate.net The stability of these complexes is also a key factor for their potential use in catalysis. uzh.ch

The rich coordination chemistry and the diverse structural motifs of metal complexes derived from this compound provide a strong foundation for the future design and development of novel materials and catalysts with tailored properties.

Biological Activities and Mechanistic Insights of N Benzoyl N 4 Fluorophenyl Thiourea and Its Analogs

Anticancer Activity Research

Identification of Molecular Targets and Pathways

One of the primary anticancer mechanisms identified for N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives is the inhibition of Sirtuin 1 (SIRT1). rjptonline.org SIRT1 is a class III histone deacetylase (HDAC) that plays a complex role in cellular processes, including gene expression, apoptosis, and cell survival. jppres.com Depending on the context, SIRT1 can act as either a tumor promoter or suppressor. jppres.com Its inhibition has become an attractive strategy in cancer therapy.

In silico studies using molecular docking have predicted that this compound and its derivatives can effectively bind to and inhibit the SIRT1 enzyme (PDB ID: 4I5I). rjptonline.orgunair.ac.id The strength of this binding, indicated by a lower rerank score (RS), is predicted to correlate with greater inhibitory activity. unair.ac.id A comparative study between this compound and its analog, N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea, showed that the chlorinated derivative had a more favorable binding energy. This prediction was validated by in vitro tests against the T47D breast cancer cell line, where the chlorinated analog exhibited a significantly lower IC50 value, indicating higher cytotoxic potency.

Table 1: In Silico and In Vitro Activity of Thiourea (B124793) Derivatives Against SIRT1 and T47D Cells

| Compound | Molecular Docking Rerank Score (kcal/mol) with SIRT1 | IC50 on T47D Cells (µM) |

|---|---|---|

| This compound | -110.766 | 1519.933 |

| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | -114.223 | 325.821 |

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers. jppres.com Consequently, EGFR tyrosine kinase inhibitors are a major class of targeted cancer therapies. Several studies have shown that thiourea derivatives can act as EGFR inhibitors. jppres.comnih.gov For instance, research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylurea and thiourea derivatives demonstrated their potential as EGFR inhibitors with high antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

An analog of the parent compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been identified as having EGFR as a molecular target. jppres.com Similarly, other thiourea derivatives have been synthesized and found to bind effectively to EGFR, leading to the inhibition of tumor cell proliferation. jppres.comnih.gov While the broader class of thiourea derivatives shows promise for EGFR inhibition, specific inhibitory data for this compound itself is less defined in the reviewed literature.

HER-2, another member of the EGFR family, is a critical driver in certain types of breast cancer. nih.gov While many therapies target HER-2, resistance often develops, necessitating new therapeutic strategies. nih.gov Research into thiourea derivatives has shown their potential as HER-2 inhibitors. jppres.comnih.gov For example, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, a phenylthiourea (B91264) derivative, was found to exert its cytotoxic effects on MCF-7 cells by inhibiting both EGFR and HER-2. jppres.com

A study on N-benzoyl-3-allylthiourea (BATU), an analog of the primary compound, revealed a nuanced interaction with HER-2. nih.gov The study found that BATU was more cytotoxic to breast cancer cells overexpressing HER-2 (MCF-7/HER-2) than to those with normal expression (MCF-7). nih.gov Interestingly, the mechanism appeared to involve an enhancement of HER-2 expression by BATU, which in turn increased the compound's cytotoxic efficacy against these specific cells, suggesting a selective activity. nih.gov

Table 2: Cytotoxicity of N-benzoyl-3-allylthiourea (BATU) on Breast Cancer Cell Lines

| Compound | IC50 on MCF-7 Cells (mM) | IC50 on MCF-7/HER-2 Cells (mM) |

|---|---|---|

| Allylthiourea (B1665245) (Lead Compound) | 5.22 | 3.17 |

| N-benzoyl-3-allylthiourea (BATU) | 1.47 | 0.64 |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR2. nih.gov Inhibition of VEGFR2 is therefore a key anti-angiogenic strategy in cancer treatment. Thiourea-derived compounds have been identified as potential VEGFR2 inhibitors. nih.govnih.gov For example, N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which share a similar structural motif, were found to be a novel class of potent VEGFR-2 tyrosine kinase inhibitors. nih.gov While direct studies on this compound are limited, the established activity of related urea (B33335) and thiourea derivatives suggests this may be a relevant pathway for this class of compounds.

The tumor suppressor protein p53 is a master regulator of the cell cycle, capable of inducing cell cycle arrest or apoptosis in response to cellular stress, thereby preventing tumor development. nih.govnih.govyoutube.com A direct consequence of SIRT1 inhibition by this compound derivatives is the modulation of p53. rjptonline.orgunair.ac.id

In silico studies have proposed that the inhibition of the SIRT1 enzyme by these thiourea derivatives leads to an overexpression of p53. rjptonline.orgunair.ac.id The p53 protein is a known target of SIRT1, which deacetylates it. nih.gov By inhibiting SIRT1, the thiourea compounds prevent this deacetylation. This results in an accumulation of acetylated p53, a more stable and transcriptionally active form of the protein. The activated p53 can then more effectively halt cell cycle progression and induce other anti-tumor responses. nih.govyoutube.com This mechanism directly links the SIRT1 inhibitory activity of this compound and its analogs to the activation of the critical p53 tumor suppressor pathway.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

The search for novel anticancer agents has led to significant interest in thiourea derivatives, with this compound serving as a key parent compound for structural modifications. rjptonline.orgunair.ac.id The underlying principle is that altering the substituted groups on the aromatic rings can induce changes in physicochemical properties, which in turn can influence the pharmacokinetic processes, toxicity, and ultimately, the anticancer activity of the compounds. rjptonline.orgunair.ac.id

Impact of Substituents on Aromatic Rings (e.g., Halogens, Methyl, Nitro, Methoxy (B1213986), Trifluoromethyl)

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzoyl and phenyl rings of this compound analogs play a crucial role in their anticancer efficacy.

Halogens: The introduction of halogen atoms, particularly fluorine and chlorine, has been a key strategy in enhancing anticancer activity. The presence of a fluorine atom on the phenyl ring has been associated with a good antibacterial effect. nih.gov In silico studies have predicted that the N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea derivative possesses strong cytotoxic activity. rjptonline.org In fact, this chloro-derivative showed a lower rerank score in docking studies compared to the parent compound, suggesting a more stable binding interaction with the target enzyme, SIRT1. Another study highlighted that fluorine substitution on the benzoyl group was more advantageous than other electron-withdrawing groups due to its high electronegativity and the strength of the carbon-fluorine bond. analis.com.my

Methyl and Methoxy Groups: The presence of a methyl group, such as in N-4-methylbenzoyl-N'-(4-fluorophenyl)thiourea, has been investigated, with predictions of cytotoxic activity. rjptonline.org Similarly, the methoxy group, an electron-donating group, has been incorporated into these structures. For instance, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea was one of the derivatives predicted to have cytotoxic activity. rjptonline.org The presence of a small group like methoxy can increase the electron density and activate the ring. analis.com.my

Trifluoromethyl Group: The trifluoromethyl group (CF3) is a significant substituent due to its ability to increase lipophilicity and metabolic stability. nih.gov The derivative N-4-trifluoromethylbenzoyl-N'-(4-fluorophenyl)thiourea was found to have the smallest rerank score in a docking study, indicating a high predicted activity. rjptonline.org However, this particular compound was also predicted to have the potential for hepatotoxicity. rjptonline.orgunair.ac.id

The following table summarizes the predicted cytotoxic activity of some this compound derivatives based on in silico studies targeting the SIRT1 enzyme. A lower Rerank Score (RS) indicates a higher predicted activity.

| Compound Name | Rerank Score (RS) | Predicted Toxicity |

| N-4-trifluoromethylbenzoyl-N'-(4-fluorophenyl)thiourea | -115.58 ± 12.55 | Hepatotoxic |

| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | -112.77 ± 1.93 | Not mutagenic or hepatotoxic |

| This compound | -110.766 Kcal/mol | - |

Data sourced from in silico studies predicting cytotoxic activity against the SIRT1 enzyme. rjptonline.org

Role of Electronic and Steric Effects on Biological Efficacy (Lipophilicity, Electron-Withdrawing/Donating Groups)

The biological efficacy of this compound analogs is significantly influenced by electronic and steric effects, which modulate properties like lipophilicity and interactions with biological targets.

Lipophilicity: Lipophilicity, often expressed as Log P, is a critical factor for drug transport and membrane permeability. The trifluoromethyl group, for example, is known to increase the lipophilicity of compounds. nih.gov Similarly, the incorporation of an n-heptane aliphatic substituent in a related thiourea derivative was shown to enhance activity due to increased lipophilicity and improved pharmacokinetic properties. analis.com.my A study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative of N-benzoyl-N'-phenylthiourea, noted its relatively high lipophilicity. jppres.com

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron distribution within the molecule, affecting its binding affinity to target proteins.

Electron-Withdrawing Groups (EWGs): Halogens like fluorine and chlorine, and the trifluoromethyl group are potent EWGs. The presence of a bromine atom, another EWG, at the ortho and para positions of a benzene (B151609) ring in a thiourea derivative was found to enhance anticancer properties through an inductive effect. analis.com.my The combination of EWGs and EDGs in a single thiourea compound has the potential to enhance anticancer properties. analis.com.my

Electron-Donating Groups (EDGs): The methoxy group is an example of an EDG that can increase the electron density of the aromatic ring. analis.com.my

The interplay of these electronic effects can be complex. For instance, while EWGs generally enhance activity, the position of substitution is also critical.

Pharmacophore Analysis in Relation to Anticancer Action

Pharmacophore modeling helps to identify the essential structural features required for a molecule's biological activity. For this compound and its analogs, the thiourea moiety (-HN-C(=S)-NH-) is considered a key pharmacophore group responsible for their anticancer potential. rjptonline.orgunair.ac.idnih.gov This is analogous to the urea derivative hydroxyurea, which also possesses anticancer activity. rjptonline.orgunair.ac.id

One of the proposed mechanisms of action for the anticancer effect of this compound derivatives is the inhibition of the Sirtuin1 (SIRT1) enzyme. rjptonline.orgunair.ac.id Inhibition of SIRT1 leads to an overexpression of the p53 tumor suppressor gene, which negatively regulates the cell cycle. rjptonline.orgunair.ac.id Molecular docking studies have been employed to predict the binding affinity of these thiourea derivatives to the SIRT1 enzyme. rjptonline.orgunair.ac.id

In a related study, N-benzoyl-3-allylthiourea (BATU) was found to interact with amino acid residues at the ATP binding site of the HER2 receptor, specifically Thr862 and Met801, through hydrogen bonds. nih.gov This suggests that the benzoyl thiourea scaffold can be adapted to target different proteins involved in cancer progression.

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Beyond their anticancer properties, this compound and its analogs have also been investigated for their antimicrobial activities.

Proposed Mechanistic Pathways (e.g., Membrane Disruption)

While the exact antimicrobial mechanisms are still under investigation, several pathways have been proposed. For thiourea derivatives in general, their ability to coordinate with metal ions is a notable characteristic. This coordination capability could play a role in their biological activity.

One of the key proposed mechanisms for antimicrobial action is the inhibition of essential enzymes in microorganisms. For instance, molecular docking studies of new benzoylthiourea (B1224501) derivatives have targeted the Escherichia coli DNA gyrase B, suggesting that inhibition of this enzyme could be a pathway for their antibacterial effect. nih.gov

Structure-Activity Relationship Studies in the Antimicrobial Context

SAR studies have also been crucial in understanding the antimicrobial potential of these compounds. It has been observed that most of the tested N-phenyl and N-benzoylthiourea derivatives exhibit selective activity against fungi and Gram-positive bacteria. researchgate.net

The nature and number of halogen substituents have a significant impact on the type of antimicrobial activity.

Compounds with a single fluorine atom on the phenyl ring demonstrated the best antibacterial effects. nih.gov

Conversely, derivatives with three fluorine atoms showed the most potent antifungal activity. nih.gov

Furthermore, the presence of a trifluoromethyl substituent, particularly in the para position, was correlated with antibiofilm activity. nih.gov The presence of nitro groups and the position of fluorine substituents on both the aroyl and aryl rings have also been shown to influence the inhibitory activity against various bacterial species. nih.gov

The following table provides a general overview of the impact of substituents on the antimicrobial profile of benzoylthiourea derivatives.

| Substituent Feature | Associated Antimicrobial Activity |

| Single fluorine on phenyl ring | Enhanced antibacterial effect |

| Three fluorine atoms | Potent antifungal activity |

| Trifluoromethyl group (para position) | Correlated with antibiofilm activity |

| Nitro groups & fluorine position | Influences inhibitory activity against various bacteria |

Data compiled from studies on benzoylthiourea derivatives. nih.gov

Enzyme Inhibitory Activities (Beyond Kinases)

β-Glucuronidase Inhibition and SAR Studies

Thiourea derivatives have been investigated as inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions due to its role in the hydrolysis of glucuronides. While specific structure-activity relationship (SAR) studies on N-benzoyl-N′-(4-fluorophenyl)thiourea are not extensively detailed in the reviewed literature, the broader class of unsymmetrical heterocyclic thioureas has been evaluated for potent β-glucuronidase inhibitory activity. tandfonline.com

In the pursuit of potent β-glucuronidase inhibitors, various synthetic derivatives are often compared against the standard inhibitor, D-saccharic acid 1,4-lactone. nih.govresearchgate.net For instance, a series of (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives demonstrated excellent inhibition of β-glucuronidase, with some compounds showing significantly greater potency than the standard. nih.gov This highlights the potential of thiourea and its related heterocyclic structures as a scaffold for designing effective inhibitors of this enzyme. The inhibitory mechanism often involves the interaction of the thiourea moiety and its substituents with the active site of the enzyme.

The exploration of different structural modifications on the thiourea backbone is a common strategy in SAR studies to identify key features that enhance inhibitory activity. These modifications can include altering the nature and position of substituents on the aromatic rings, which can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the enzyme.

Other Enzyme Targets for Thiourea Derivatives (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, α-Glucosidase, Urease)

The versatile scaffold of thiourea has been employed to develop inhibitors for a wide array of enzymes, showcasing its broad therapeutic potential.

Carbonic Anhydrase: Thiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, such as hCA I and hCA II. nih.govtandfonline.com For example, a series of chiral thiourea derivatives and thioureas containing benzimidazole (B57391) moieties have been shown to inhibit hCA I and hCA II with Kᵢ values in the micromolar range. nih.govtandfonline.com Some sulfonamide-substituted thiourea derivatives have also demonstrated potent and selective inhibition against various human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. nih.govacs.org The inhibitory activity is often compared to standard inhibitors like acetazolamide. nih.govnih.govacs.org

Acetylcholinesterase and Butyrylcholinesterase: Thiourea derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. mdpi.comnih.govnih.gov Various series of thiourea derivatives, including those linked to coumarin (B35378) or pyrazoline moieties, have demonstrated potent inhibitory activity against both AChE and BChE. nih.govnih.gov For instance, one study reported a coumarin-linked thiourea derivative as a highly potent AChE inhibitor with an IC₅₀ value of 0.04 µM. nih.gov Some compounds have been identified as dual inhibitors, targeting both enzymes simultaneously. nih.gov

α-Glucosidase: Thiourea derivatives have been investigated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, making them relevant for the management of diabetes. nih.govnih.govmdpi.com Studies have shown that certain thiourea derivatives can inhibit α-glucosidase activity, with some compounds exhibiting inhibitory potential comparable to or even exceeding that of the standard drug, acarbose. nih.govmdpi.com

Urease: Thiourea derivatives are recognized as potent inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections and the formation of kidney stones. nih.govrsc.orgcore.ac.uknih.govacs.org Numerous studies have reported on the synthesis and urease inhibitory activity of various N,N'-disubstituted and N-monosubstituted thioureas. nih.govrsc.orgnih.gov The inhibitory potency of these derivatives is often significantly higher than that of the standard inhibitor, thiourea. rsc.orgnih.gov Kinetic studies have revealed different modes of inhibition, including non-competitive inhibition, for some of these derivatives. nih.gov

The following table summarizes the inhibitory activities of various thiourea derivatives against different enzyme targets.

| Enzyme Target | Thiourea Derivative Class | Reported IC₅₀/Kᵢ Values | Standard Inhibitor |

| Carbonic Anhydrase I & II | Chiral thioureas, Benzimidazole-thioureas | Kᵢ: 3.4–73.6 µM (hCA I), 8.7–144.2 µM (hCA II) nih.govtandfonline.com | Acetazolamide nih.gov |

| Acetylcholinesterase | Coumarin-linked thioureas | IC₅₀: 0.04 µM nih.gov | Eserine researchgate.net |

| Butyrylcholinesterase | Coumarin-linked thioureas | IC₅₀: 0.06 µM nih.gov | Eserine researchgate.net |

| α-Glucosidase | Pyridin-2(1H)-one based thioureas | IC₅₀: 9.77 mM nih.govmdpi.com | Acarbose nih.govmdpi.com |

| Urease | Tryptamine-based thioureas | IC₅₀: 11.4–24.2 µM nih.gov | Thiourea nih.gov |

Antiparasitic Activity (e.g., Anti-Leishmanial Potential)

The thiourea scaffold has demonstrated significant potential in the development of antiparasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis.

A study focused on thiourea-functionalized aminoglutethimide (B1683760) derivatives revealed their in vitro activity against promastigotes of Leishmania major and Leishmania tropica. nih.gov Notably, the N-benzoyl analogue was found to be potent against L. major with an IC₅₀ value of 12.7 µM and was non-toxic to normal human cells. nih.gov Another derivative, an N-hexyl compound, showed strong activity against both Leishmania species without cytotoxicity. nih.gov Docking studies suggested that these compounds might exert their anti-leishmanial effect by targeting the folate and glycolytic pathways of the parasite. nih.gov

Furthermore, research on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles has identified a derivative with a 3-fluorophenyl substituent as a potent anti-leishmanial compound, exhibiting excellent activity against L. major promastigotes and amastigotes with EC₅₀ values in the nanomolar range. nih.govsemanticscholar.org This highlights the importance of the fluorophenyl moiety in conferring antiparasitic activity. The development of new drugs for leishmaniasis is crucial due to the limitations and resistance associated with current treatments like antimonial-based drugs. mdpi.com

The following table presents the anti-leishmanial activity of selected thiourea derivatives.

| Compound Type | Target Species | Reported IC₅₀/EC₅₀ Value |

| N-benzoyl aminoglutethimide thiourea analogue | Leishmania major | 12.7 µM nih.gov |

| N-hexyl aminoglutethimide thiourea analogue | Leishmania major & Leishmania tropica | Strongly active nih.gov |

| 3-Fluorophenyl-pyrimido[1,2-a]benzimidazole | Leishmania major | Nanomolar range nih.govsemanticscholar.org |

Enhancement or Modulation of Biological Efficacy through Metal Complexation

The biological activity of thiourea derivatives can be significantly enhanced or modulated through complexation with metal ions. mdpi.comnih.gov The presence of sulfur and nitrogen atoms in the thiourea backbone provides excellent coordination sites for a variety of metal centers, leading to the formation of stable metal complexes. mdpi.comnih.govmdpi.com

These metal complexes often exhibit superior biological activities compared to the parent thiourea ligands. For instance, metal complexes of thiourea derivatives have shown promising anticancer properties. nih.govresearchgate.net Studies have demonstrated that while the thiourea ligands themselves may show little to no cytotoxicity, their coordination to metals like gold or silver can trigger excellent cytotoxic values against various cancer cell lines. nih.govresearchgate.net The cytotoxic activity can be influenced by the nature of the metal ion and the ancillary ligands present in the complex. nih.govresearchgate.net

In addition to anticancer activity, metal complexation has been shown to enhance the antimicrobial properties of thiourea derivatives. mdpi.comnih.gov Complexes of N,N-dialkyl-N'-benzoylthiourea derivatives with transition metals have been reported to possess antibacterial and antifungal activities. ksu.edu.tr The enhanced efficacy of these metal complexes is often attributed to mechanisms such as increased lipophilicity, which facilitates cell penetration, and the interaction of the metal ion with cellular targets. mdpi.com The coordination of the thiourea ligand to the metal can occur through different modes, including monodentate coordination via the sulfur atom or bidentate chelation involving both sulfur and nitrogen atoms. mdpi.com

The following table provides examples of how metal complexation affects the biological activity of thiourea derivatives.

| Thiourea Ligand | Metal Ion | Resulting Complex | Enhancement of Biological Activity |

| Phosphine-bearing thiourea | Gold(I), Silver(I) | [AuT₁(PPh₃)]OTf, [AgT₂(PPh₃)]OTf | Triggers excellent cytotoxic values against cancer cell lines nih.govresearchgate.net |

| N-Phenylmorpholine-4-carbothioamide | Platinum(II) | [PtCl₂(HPMCT)₂] | Promising cytotoxic activity against breast cancer cell lines mdpi.com |

| N,N-dialkyl-N'-(2-chloro-benzoyl)thiourea | Cobalt(II), Palladium(II) | fac-[CoL₃], cis-[PdL₂] | Antimicrobial activity mdpi.com |

Computational Approaches in the Study of N Benzoyl N 4 Fluorophenyl Thiourea

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzoyl-N'-(4-fluorophenyl)thiourea, docking studies have been crucial in predicting its binding affinity and interaction with various protein targets implicated in cancer and other diseases.

Molecular docking studies have predicted that this compound and its derivatives can interact with several key protein targets. The binding affinity is often expressed as a score, such as a Rerank Score (RS) or a docking score in kcal/mol, where a more negative value indicates a more stable interaction.

SIRT1 (Sirtuin-1): this compound is predicted to act as an inhibitor of the SIRT1 enzyme, a class III histone deacetylase involved in the negative regulation of the p53 tumor suppressor gene. unair.ac.idrjptonline.org In silico tests using the Molegro Virtual Docker (MVD) program have been conducted to evaluate the binding of this compound and its derivatives to the SIRT1 receptor (PDB ID: 4I5I). unair.ac.idunair.ac.id For instance, a comparative study showed that this compound has a Rerank Score of -110.766 Kcal/mol, indicating a strong predicted binding affinity to SIRT1. researchgate.net

EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2): Thiourea (B124793) derivatives are recognized as potential inhibitors of receptor tyrosine kinases like EGFR and HER-2. nih.gov While specific docking scores for the parent compound are not detailed in the provided research, studies on related derivatives show significant binding. For example, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N-phenylthiourea, an analog, is known to impede both EGFR and HER-2. nih.gov Another study on 4-methyl-3-benzoyl allylthiourea (B1665245) reported binding scores of -6.287 kcal/mol for the estrogen receptor, -7.127 kcal/mol for the progesterone (B1679170) receptor, and -6.855 kcal/mol for HER-2. nih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Thiourea compounds are also investigated as potential inhibitors of VEGFR2, a key regulator of angiogenesis. QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives have used docking scores (Rerank Score) as a dependent variable to correlate with physicochemical properties, indicating the importance of binding to the VEGFR2 receptor for their anti-cancer activity.

DNA Gyrase B: Research into new benzoylthiourea (B1224501) derivatives has included molecular docking to assess their binding to Escherichia coli DNA gyrase B, suggesting a potential antibacterial application for this class of compounds. unair.ac.id

β-Glucuronidase: While various natural compounds are studied as inhibitors of β-Glucuronidase, specific molecular docking studies for this compound with this enzyme were not prominently found in the reviewed literature.

| Target Protein | Compound | Predicted Binding Affinity (Rerank Score) | Reference |

| SIRT1 (PDB ID: 4i5i) | This compound | -110.766 Kcal/mol | researchgate.net |

| SIRT1 (PDB ID: 4i5i) | N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | -114.223 Kcal/mol | researchgate.net |

| SIRT1 (PDB ID: 4i5i) | N-4-trifluorometilbenzoyl-N'-(4-fluorophenyl)thiourea | -115.58 ± 12.55 | rjptonline.org |

The stability of the ligand-receptor complex is determined by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's active site. For a derivative, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, docking studies with the SIRT1 receptor revealed hydrogen bond interactions with the amino acid residues SER442A, SER443A, and LEU443A. nih.gov These interactions are crucial for the stabilization of the compound within the binding pocket of the enzyme. nih.gov

The effectiveness of an inhibitor is highly dependent on its ability to adopt an optimal conformation and orientation within the active site of the target protein. Molecular docking simulations help visualize these optimal arrangements. For thiourea derivatives, the pharmacophore group (-HN-C(=S)-NH-) is key to their biological activity. nih.gov The benzoyl and phenyl groups attached to the thiourea core can adopt specific dihedral angles that influence their fit within the receptor's binding pocket. unair.ac.id The addition of different substituents to these aromatic rings can further refine the binding conformation, enhancing the interactions with the active site residues and, consequently, the biological activity. unair.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to thiourea derivatives to predict their anticancer activity. These models are typically represented by a linear or non-linear equation that correlates one or more physicochemical descriptors with a measure of biological activity, such as the half-maximal inhibitory concentration (IC50).

For example, a QSAR study on N-benzoyl-N'-phenylthiourea and its derivatives against MCF-7 breast cancer cells yielded the following equation: Log 1/IC50 = 0.354 π + 0.064 This model, with a correlation coefficient (r) of 0.922, indicates a strong correlation between the lipophilic character of the substituents (π) and the cytotoxic activity.

In another study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors, the best QSAR model was found to be: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO -72.983 (±7.625) This equation, with a high correlation coefficient (r = 0.971), demonstrates that the anticancer activity is influenced by both lipophilic (ClogP) and electronic (ELUMO) properties.

| Compound Series | QSAR Equation | Statistical Parameters | Reference |

| N-benzoyl-N'-phenylthiourea derivatives | Log 1/IC50 = 0.354 π + 0.064 | n = 5; r = 0.922; SE = 0.864; F = 16.953; Sig = 0.026 | |

| N-benzoyl-N'-naphthylthiourea derivatives | RS = -0.405 ClogP² + 1.174 ClogP + 5.227 ELUMO -72.983 | n = 14; r = 0.971; SE = 4.519; F = 54.777; sig. = 0.000 |

The predictive power of QSAR models relies on the appropriate selection of physicochemical descriptors that capture the structural features of the molecules relevant to their biological activity.

Lipophilic Properties: Descriptors like ClogP (calculated log of the octanol/water partition coefficient) and tPSA (topological polar surface area) are used to quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Electronic Properties: Electronic descriptors provide insights into the electronic aspects of the molecule. These include Etotal (total energy), EHOMO (energy of the highest occupied molecular orbital), and ELUMO (energy of the lowest unoccupied molecular orbital). These parameters are related to the molecule's reactivity and its ability to participate in charge-transfer interactions.

Steric Properties: Steric factors are described by parameters such as CMR (calculated molar refractivity) and MW (molecular weight). unair.ac.id These descriptors relate to the size and shape of the molecule, which are critical for its fit within the binding site of a receptor. nih.gov

By analyzing the contribution of these descriptors in the QSAR equations, researchers can gain a deeper understanding of the structure-activity relationships and rationally design new this compound derivatives with improved therapeutic potential.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, which is essential for understanding biological processes at a molecular level.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. nih.gov After a potential binding pose of a ligand, such as this compound, to a target protein is predicted by molecular docking, MD simulations are employed to refine this prediction and evaluate the stability of the interaction over a period of time. researchgate.netunair.ac.id This is critical because a stable interaction is often a prerequisite for the desired therapeutic effect.

The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand from their initial positions throughout the simulation. nih.govjppres.com A system that reaches a stable state with low RMSD fluctuations is indicative of a stable binding complex. nih.gov For instance, studies on similar thiourea derivatives have used MD simulations of up to 1 microsecond to confirm that the ligand remains stably bound within the receptor's binding site. nih.gov